2-(6-Amino-2-oxo-benzooxazol-3-yl)-acetamide
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Overview
Description
2-(6-Amino-2-oxo-benzooxazol-3-yl)-acetamide is a compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-2-oxo-benzooxazol-3-yl)-acetamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. One common method involves the reaction of 2-aminophenol with 4-amino benzaldehyde in ethanol using lead(IV) acetate in acetic acid under reflux conditions . This is followed by reactions with hydrochloric acid, sodium nitrite, and sodium azide, and further reaction with aromatic nitriles in isopropanol and zinc bromide to obtain the desired product .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives, including this compound, often involve similar synthetic routes but on a larger scale. These methods may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are commonly employed to improve reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-2-oxo-benzooxazol-3-yl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and acetamide groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives with different functional groups.
Scientific Research Applications
2-(6-Amino-2-oxo-benzooxazol-3-yl)-acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(6-Amino-2-oxo-benzooxazol-3-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-(6-Amino-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester: This compound shares a similar benzoxazole core but differs in the presence of a methyl ester group instead of an acetamide group.
2-(6-Amino-2-oxo-benzooxazol-3-yl)-acetic acid: Similar to the methyl ester derivative, this compound has a carboxylic acid group instead of an acetamide group.
Uniqueness
2-(6-Amino-2-oxo-benzooxazol-3-yl)-acetamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and acetamide groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(6-amino-2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-5-1-2-6-7(3-5)15-9(14)12(6)4-8(11)13/h1-3H,4,10H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVDQACCXLYDHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)N2CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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